2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide
Description
2-(1H-Indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to an azetidine ring and an indole moiety via an acetamide bridge. The indole group, a common pharmacophore in bioactive molecules, may contribute to hydrophobic interactions with protein targets.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c1-24(19(27)8-13-9-20-16-5-3-2-4-15(13)16)14-10-25(11-14)18-7-6-17-22-21-12-26(17)23-18/h2-7,9,12,14,20H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEGQORRMHWDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the triazolo-pyridazine moiety and the azetidine ring. Key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Triazolo-Pyridazine Moiety: This step often involves cyclization reactions, where appropriate precursors undergo cyclization to form the triazolo-pyridazine ring.
Formation of the Azetidine Ring: This can be synthesized through nucleophilic substitution reactions, where a suitable azetidine precursor is reacted with the indole-triazolo-pyridazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The triazolo-pyridazine moiety can be reduced under hydrogenation conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced triazolo-pyridazine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity. For example, it could inhibit enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: It may modulate signaling pathways such as the ERK/MAPK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Key Compounds and Their Features
Structural Divergence and Implications
- Azetidine vs.
- Indole vs. Chloro-Indole : The unsubstituted indole in the target compound may allow broader interactions than the chloro-substituted variant in , which could restrict binding to specific hydrophobic pockets .
- Triazolo-Pyridazine vs. Triazolo-Pyridine: The pyridazine core (vs.
Functional Comparison
Mechanism of Action
- C1632 : Blocks Lin28 interaction with let-7 precursors, rescuing let-7 tumor suppressor function and inducing cancer stem cell differentiation .
- Target Compound : While uncharacterized, its triazolo-pyridazine and indole motifs suggest a dual mechanism: (1) Lin28 inhibition (like C1632) and (2) kinase modulation via indole-mediated hydrophobic interactions .
Efficacy and Selectivity
- C1632: Reduces tumorsphere formation by >50% in colorectal cancer models at 10 µM . No data on the target compound’s efficacy are available, but its azetidine group may improve pharmacokinetics (e.g., solubility, half-life) over C1632 .
- Compound : Synthesized via visible light/silane-mediated radical coupling, highlighting feasible routes for triazolo-pyridazine derivatives . The target compound’s synthesis may require similar photochemical methods.
Biological Activity
The compound 2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.42 g/mol. The structure incorporates an indole moiety, a triazole ring, and an azetidine group, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of triazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . Given the structural similarities, it is hypothesized that the compound may also exhibit comparable antimicrobial effects.
Anticancer Properties
Triazole derivatives are increasingly recognized for their anticancer potential. In vitro studies have demonstrated that triazole-based compounds can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis . The specific activity of our compound against different cancer cell lines remains to be fully elucidated but warrants further investigation.
Central Nervous System Activity
The indole structure is often associated with neuropharmacological effects. Compounds with indole moieties have been reported to exhibit anxiolytic and antidepressant activities. The potential of this compound in modulating neurotransmitter systems could be significant, particularly in the context of developing treatments for mood disorders.
The proposed mechanism of action for this compound involves interaction with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell growth.
- Receptor Modulation : The indole part may influence serotonin receptors or other neuroreceptors, contributing to its CNS effects.
Case Studies
- Antimicrobial Efficacy : A recent study on related triazole compounds demonstrated a strong antibacterial effect against drug-resistant strains. For instance, compounds showed MIC values significantly lower than traditional antibiotics .
- Cancer Cell Line Studies : In vitro tests on triazole derivatives revealed promising results in inhibiting the growth of various cancer cell lines, suggesting that our compound could be explored for similar applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, reductive cyclization using sodium dithionite (Na₂S₂O₄) under acidic conditions (HCl) can form triazolo-pyridazine cores, as seen in analogous compounds . Key intermediates like azetidin-3-yl derivatives may require protection/deprotection strategies to avoid side reactions. Yield optimization often depends on solvent choice (e.g., ethanol vs. DMF) and reaction temperature (60–100°C). Purity is validated via HPLC and elemental analysis (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming regiochemistry of the triazolo-pyridazine ring and azetidine substitution patterns. For example, indole protons typically resonate at δ 7.1–7.5 ppm, while triazole protons appear as singlets near δ 8.2–8.5 ppm .
- IR Spectroscopy : Amide C=O stretches (1650–1700 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) confirm functional group integrity .
- Mass Spectrometry : High-resolution ESI-MS can distinguish molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify structural motifs .
Advanced Research Questions
Q. How can computational methods guide reaction optimization for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energy barriers in key steps like triazole ring formation. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to optimize conditions (e.g., solvent polarity, catalyst loading) . Molecular docking can also prioritize synthetic routes by predicting binding affinities of intermediates to biological targets .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR signals) may arise from dynamic effects like rotameric equilibria or impurities. Strategies include:
- Variable-temperature NMR to assess conformational stability.
- 2D NMR (COSY, NOESY) to confirm through-space correlations (e.g., azetidine ring protons vs. methyl groups) .
- Elemental analysis to rule out impurities (>95% purity required for reliable data) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., indole vs. benzimidazole cores) and evaluate bioactivity. For example, replacing methyl groups with trifluoromethyl in the triazolo-pyridazine moiety alters lipophilicity (LogP) and target binding .
- Biological Assays : Pair in vitro screening (e.g., enzyme inhibition IC50) with molecular dynamics simulations to correlate structural features (e.g., hydrogen bonding at the acetamide group) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
